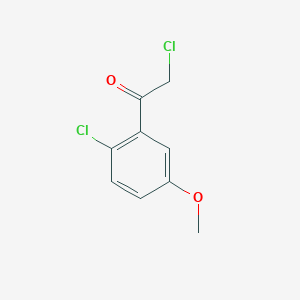
Ethanone, 2-chloro-1-(2-chloro-5-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 2-chloro-1-(2-chloro-5-methoxyphenyl)-, also known as 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone, is an organic compound with the molecular formula C9H8Cl2O2. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, along with an ethanone group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone typically involves the chlorination of 2-methoxyacetophenone. The process can be carried out using chlorine gas or other chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.
-
Chlorination with Chlorine Gas
Reagents: 2-methoxyacetophenone, chlorine gas.
Conditions: The reaction is conducted in the presence of a catalyst such as iron(III) chloride (FeCl3) at room temperature or slightly elevated temperatures.
:Reaction: C9H10O2+Cl2→C9H8Cl2O2+HCl
-
Chlorination with Thionyl Chloride
Reagents: 2-methoxyacetophenone, thionyl chloride.
Conditions: The reaction is carried out under reflux conditions.
:Reaction: C9H10O2+SOCl2→C9H8Cl2O2+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the efficiency of the process.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
- Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or other reduced products.
-
Substitution
- The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanones.
科学研究应用
Chemistry
In chemistry, 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.
Biology
The compound is used in biological research to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, derivatives of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone are investigated for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, the compound is used in the manufacture of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system under investigation.
相似化合物的比较
Similar Compounds
-
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
- Similar structure with an additional methoxy group at the 5-position.
- Exhibits different reactivity and biological activity due to the presence of the extra methoxy group.
-
1-(5-Chloro-2-methoxyphenyl)ethanone
- Lacks the second chlorine atom, resulting in different chemical properties and reactivity.
-
2-Chloro-1-(2,5-dimethylphenyl)ethanone
- Contains methyl groups instead of methoxy groups, leading to variations in physical and chemical properties.
Uniqueness
2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
99846-94-3 |
|---|---|
分子式 |
C9H8Cl2O2 |
分子量 |
219.06 g/mol |
IUPAC 名称 |
2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3 |
InChI 键 |
ACEXHGUSTUUXPS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)Cl)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12069855.png)





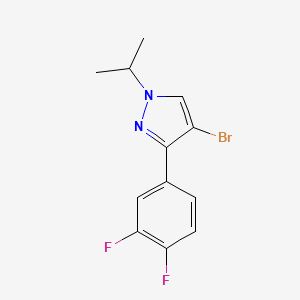

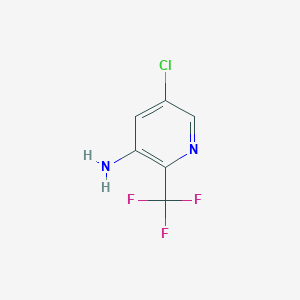
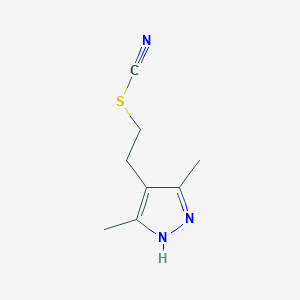

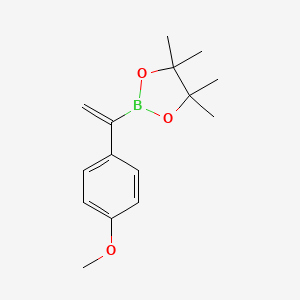
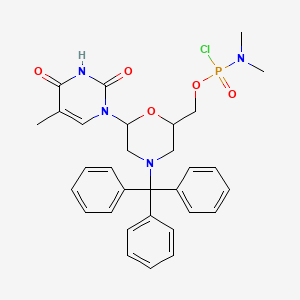
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
